molecular formula C10H13N3OS B8195926 EtS-DMAB

EtS-DMAB

Cat. No. B8195926
M. Wt: 223.30 g/mol
InChI Key: AEMFWHVETFLRKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EtS-DMAB is a useful research compound. Its molecular formula is C10H13N3OS and its molecular weight is 223.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality EtS-DMAB suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about EtS-DMAB including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Fluorometric Probing : EtS-DMAB is identified as a highly selective fluorometric probe for detecting hypochlorous acid (HOCl) in living cells, which is crucial for understanding cellular processes and disease mechanisms (Sun, Zhang, Hu, & Fang, 2018).

  • Cancer Research : Early tumor shrinkage (ETS) and depth of response (DpR) are crucial predictive markers for the clinical management of metastatic colorectal cancer patients, guiding treatment decisions (Heinemann et al., 2015).

  • Metabolomics : In metabolomics, EtS-DMAB is implicated in studies where MetaMapp graphs visualize mass spectrometry-based datasets, highlighting metabolic alterations in children prenatally exposed to environmental tobacco smoke (Barupal et al., 2012).

  • Wine Authentication : Electrochemical sensors coupled with pattern recognition methods utilize EtS-DMAB for wine authenticity assessments, including discrimination of varietal and geographical origins and monitoring ageing processes (Geană, Ciucure, & Apetrei, 2020).

  • Railway Track Configuration : Research includes the interoperability of railway track geometric state configurations in the sustainability development of the electrified traction system (ETS), enhancing transportation efficiency and safety (Kampczyk & Rombalska, 2023).

  • Tobacco Industry Influence : EtS-DMAB is mentioned in the context of the tobacco industry’s strategic use of scientific consultants to influence public opinion and policy on environmental tobacco smoke (ETS), highlighting the intersection of science, public health, and corporate interests (Muggli, Hurt, & Blanke, 2003).

properties

IUPAC Name

4-ethylsulfanyl-N,N-dimethyl-2,1,3-benzoxadiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c1-4-15-8-6-5-7(13(2)3)9-10(8)12-14-11-9/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEMFWHVETFLRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C2=NON=C12)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

EtS-DMAB

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
EtS-DMAB
Reactant of Route 2
EtS-DMAB
Reactant of Route 3
Reactant of Route 3
EtS-DMAB
Reactant of Route 4
Reactant of Route 4
EtS-DMAB
Reactant of Route 5
EtS-DMAB
Reactant of Route 6
Reactant of Route 6
EtS-DMAB

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.